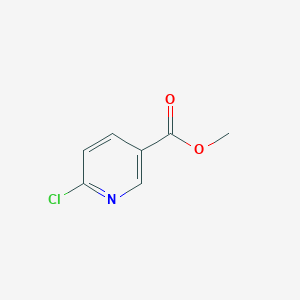

Methyl 6-chloronicotinate

描述

The exact mass of the compound Methyl 6-chloronicotinate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 78316. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Methyl 6-chloronicotinate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 6-chloronicotinate including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

methyl 6-chloropyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO2/c1-11-7(10)5-2-3-6(8)9-4-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMEDXVIWDFLGES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00291810 | |

| Record name | Methyl 6-chloronicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00291810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73781-91-6 | |

| Record name | 73781-91-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78316 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl 6-chloronicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00291810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 6-chloropyridine-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 6-chloronicotinate (CAS: 73781-91-6)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and reactivity of Methyl 6-chloronicotinate, a key building block in medicinal chemistry and organic synthesis. The information is curated to support researchers and professionals in drug discovery and development.

Core Properties of Methyl 6-chloronicotinate

Methyl 6-chloronicotinate is a halogenated pyridine derivative widely utilized as a versatile intermediate in the synthesis of complex organic molecules. Its chemical structure, featuring a reactive chlorine atom and an ester functional group, allows for a variety of chemical transformations, making it a valuable precursor for pharmaceutical compounds.[1]

Physicochemical Data

The key physicochemical properties of Methyl 6-chloronicotinate are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| CAS Number | 73781-91-6 | [2][3] |

| Molecular Formula | C₇H₆ClNO₂ | [2][3] |

| Molecular Weight | 171.58 g/mol | [2] |

| Appearance | White to off-white or pale cream to brown crystalline powder or solid | [3][4] |

| Melting Point | 82.0 - 90.0 °C | [3] |

| Boiling Point | 231.8 ± 20.0 °C (Predicted) | |

| Density | 1.294 ± 0.06 g/cm³ (Predicted) | |

| Solubility | Soluble in Ethanol, Ether, Methanol; Slightly soluble in Chloroform, Ethyl Acetate | [3] |

| Purity | Typically ≥98% | [2][4] |

Structural Information

| Identifier | Value |

| IUPAC Name | methyl 6-chloropyridine-3-carboxylate |

| SMILES | COC(=O)c1ccc(nc1)Cl |

| InChI Key | RMEDXVIWDFLGES-UHFFFAOYSA-N |

Synthesis of Methyl 6-chloronicotinate

The most common laboratory-scale synthesis of Methyl 6-chloronicotinate involves the esterification of 6-chloronicotinic acid. A detailed experimental protocol is provided below.

Experimental Protocol: Esterification of 6-chloronicotinic Acid[6]

Materials:

-

6-chloronicotinic acid (5.67 g, 0.036 mol)

-

Dimethyl carbonate (10.95 mL, 0.131 mol)

-

Concentrated Sulfuric Acid (H₂SO₄) (2.72 mL, 0.049 mol)

-

Aqueous Sodium Bicarbonate (NaHCO₃) solution (8.6 g in 86 mL water)

-

Dichloromethane (CH₂Cl₂) (150 mL)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

A mixture of 6-chloronicotinic acid, dimethyl carbonate, and concentrated sulfuric acid is refluxed for 17 hours.

-

After cooling, an aqueous solution of sodium bicarbonate is added to the reaction mixture.

-

The product is extracted with dichloromethane.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the title compound.

-

Crystals suitable for X-ray analysis can be obtained by slow evaporation from a dichloromethane solution at room temperature over a period of one week.[5]

Synthesis Workflow

References

Technical Guide: Physical Properties of Methyl 6-chloronicotinate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of Methyl 6-chloronicotinate. The information is presented to support research, development, and quality control activities involving this compound.

Core Physical and Chemical Properties

Methyl 6-chloronicotinate is a halogenated pyridine derivative. Its chemical structure consists of a pyridine ring substituted with a chlorine atom at the 6-position and a methyl ester group at the 3-position.

Table 1: Physical and Chemical Properties of Methyl 6-chloronicotinate

| Property | Value | References |

| Molecular Formula | C₇H₆ClNO₂ | [1][2][3][4][5] |

| Molecular Weight | 171.58 g/mol | [1][3][4][5][6] |

| CAS Number | 73781-91-6 | [2][3][4][5][7] |

| Appearance | Pale cream to cream to pale brown crystals or crystalline powder. | [2] |

| Melting Point | 86-90 °C (lit.) | [8] |

| Boiling Point | 231.8 ± 20.0 °C (Predicted) | |

| Density | 1.52 g/cm³ (Calculated from crystal data) | [1] |

| Solubility | Slightly soluble in Chloroform and Ethyl Acetate. Soluble in Ethanol, Ether, and Methanol. | |

| Purity (Assay) | ≥98% (by GC) | [5][7] |

Experimental Protocols

The following sections detail the methodologies for the determination of the key physical properties of Methyl 6-chloronicotinate and a documented synthesis procedure.

Melting Point Determination (Capillary Method)

The melting point of Methyl 6-chloronicotinate is determined using the capillary tube method.

-

Apparatus : Melting point apparatus (e.g., Mel-Temp or similar), capillary tubes (sealed at one end), thermometer, and a mortar and pestle.

-

Procedure :

-

A small sample of dry, crystalline Methyl 6-chloronicotinate is finely powdered using a mortar and pestle.

-

The open end of a capillary tube is pressed into the powder to pack a small amount of the sample into the sealed end. The tube is then tapped gently to ensure the sample is tightly packed to a height of 2-3 mm.

-

The packed capillary tube is placed in the heating block of the melting point apparatus, adjacent to the thermometer.

-

The sample is heated at a steady and slow rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the entire sample has completely melted into a clear liquid is recorded as the end of the melting range.

-

Density Determination (from Crystal Structure Data)

The density of Methyl 6-chloronicotinate can be accurately calculated from single-crystal X-ray diffraction data.

-

Methodology :

-

A suitable single crystal of Methyl 6-chloronicotinate is grown, for example, by slow evaporation from a dichloromethane solution.[1]

-

The crystal is mounted on a diffractometer, and X-ray diffraction data is collected.

-

The diffraction data is used to determine the unit cell parameters (a, b, c, α, β, γ) and the number of molecules (Z) in the unit cell.

-

The density (ρ) is then calculated using the following formula: ρ = (Z * M) / (V * Nₐ) where:

-

Z = number of molecules per unit cell

-

M = molar mass ( g/mol )

-

V = volume of the unit cell (cm³)

-

Nₐ = Avogadro's number (6.022 x 10²³ mol⁻¹)

-

From the crystallographic data for Methyl 6-chloronicotinate (C₇H₆ClNO₂), where M = 171.58 g/mol , Z = 2, and V = 373.64 ų, the density is calculated to be 1.52 g/cm³.[1]

-

Solubility Assessment

A qualitative assessment of solubility in various solvents is performed to establish a solubility profile.

-

Apparatus : Small test tubes, vortex mixer, and a range of solvents.

-

Procedure :

-

A small, pre-weighed amount of Methyl 6-chloronicotinate (e.g., 10 mg) is placed into a test tube.

-

A small volume of the solvent to be tested (e.g., 1 mL) is added to the test tube.

-

The mixture is agitated vigorously using a vortex mixer for a set period (e.g., 1-2 minutes).

-

The sample is visually inspected for the presence of undissolved solid.

-

If the solid has dissolved, the compound is considered soluble in that solvent at the tested concentration. If not, it is classified as slightly soluble or insoluble. This process is repeated for a range of solvents.

-

Purity Assay (Gas Chromatography - GC)

The purity of Methyl 6-chloronicotinate is typically determined by gas chromatography with a flame ionization detector (GC-FID).

-

Apparatus : Gas chromatograph equipped with a flame ionization detector, a suitable capillary column (e.g., a polar stationary phase like a wax column), an autosampler, and data acquisition software.

-

Procedure :

-

Sample Preparation : A dilute solution of Methyl 6-chloronicotinate is prepared in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

-

Instrumental Conditions :

-

Injector Temperature : Set to a temperature that ensures rapid vaporization of the sample without thermal degradation (e.g., 250 °C).

-

Oven Temperature Program : A temperature gradient is programmed to ensure separation of the analyte from any impurities. For example, an initial temperature of 100 °C held for 2 minutes, then ramped at 10 °C/min to 250 °C and held for 5 minutes.

-

Carrier Gas : An inert gas such as helium or nitrogen is used at a constant flow rate.

-

Detector Temperature : Set higher than the final oven temperature to prevent condensation (e.g., 280 °C).

-

-

Analysis : A small volume of the prepared sample (e.g., 1 µL) is injected into the GC. As the components of the sample elute from the column, they are detected by the FID.

-

Data Interpretation : The purity is determined by calculating the area percentage of the main peak corresponding to Methyl 6-chloronicotinate relative to the total area of all peaks in the chromatogram.

-

Synthesis of Methyl 6-chloronicotinate

A documented method for the synthesis of Methyl 6-chloronicotinate is as follows.[1]

-

Reagents :

-

6-chloronicotinic acid

-

Dimethyl carbonate

-

Concentrated H₂SO₄

-

Aqueous NaHCO₃ solution

-

Dichloromethane

-

Na₂SO₄

-

-

Procedure :

-

A mixture of 6-chloronicotinic acid (5.67 g, 0.036 mol), dimethyl carbonate (10.95 mL, 0.131 mol), and concentrated H₂SO₄ (2.72 mL, 0.049 mol) is refluxed for 17 hours.

-

After refluxing, an aqueous NaHCO₃ solution (8.6 g in 86 mL of water) is added to neutralize the acid.

-

The product is extracted with dichloromethane (150 mL).

-

The organic layer is dried over Na₂SO₄, filtered, and the solvent is evaporated under reduced pressure to yield the title compound.

-

Visualizations

The following diagram illustrates the experimental workflow for the synthesis of Methyl 6-chloronicotinate.

Caption: Synthesis workflow for Methyl 6-chloronicotinate.

References

- 1. Methyl 6-chloronicotinate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A10396.14 [thermofisher.cn]

- 3. Methyl 6-chloronicotinate [webbook.nist.gov]

- 4. Methyl 6-chloronicotinate [webbook.nist.gov]

- 5. chemscene.com [chemscene.com]

- 6. Methyl 2-chloronicotinate | C7H6ClNO2 | CID 819931 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Methyl 6-Chloronicotinate | 73781-91-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 8. Methyl 6-chloronicotinate | 73781-91-6 [chemicalbook.com]

An In-depth Technical Guide to Methyl 6-chloronicotinate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of methyl 6-chloronicotinate, a key intermediate in the synthesis of various pharmaceutical compounds.

Core Chemical Data

Methyl 6-chloronicotinate is a nicotinic acid derivative with significant applications in medicinal chemistry.[1] Its fundamental chemical properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₇H₆ClNO₂ | [1][2][3] |

| Molecular Weight | 171.58 g/mol | [1][2] |

| CAS Number | 73781-91-6 | [1][3] |

| IUPAC Name | methyl 6-chloropyridine-3-carboxylate | [4] |

| Synonyms | Methyl 6-chloropyridine-3-carboxylate, 6-Chloronicotinic acid methyl ester | [1] |

| Appearance | Pale cream to cream to pale brown crystals or powder | [4] |

| Melting Point | 82.0-89.0 °C | [4] |

Experimental Protocol: Synthesis of Methyl 6-chloronicotinate

A common method for the synthesis of methyl 6-chloronicotinate involves the esterification of 6-chloronicotinic acid. A detailed experimental protocol is provided below.[5]

Materials:

-

6-chloronicotinic acid

-

Dimethyl carbonate

-

Concentrated sulfuric acid (H₂SO₄)

-

Aqueous sodium bicarbonate (NaHCO₃) solution

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

A mixture of 6-chloronicotinic acid (5.67 g, 0.036 mol), dimethyl carbonate (10.95 mL, 0.131 mol), and concentrated H₂SO₄ (2.72 mL, 0.049 mol) is refluxed for 17 hours.[5]

-

After reflux, an aqueous NaHCO₃ solution (8.6 g in 86 mL of water) is added to the mixture.[5]

-

The product is then extracted with dichloromethane (150 mL).[5]

-

The organic layer is dried over anhydrous Na₂SO₄, filtered, and the solvent is evaporated under reduced pressure to yield the title compound.[5]

-

Crystals suitable for X-ray analysis can be obtained by slow evaporation from a dichloromethane solution at room temperature over a period of one week.[5]

Applications in Drug Discovery

Methyl 6-chloronicotinate serves as a crucial intermediate in the synthesis of various pharmaceutical compounds, including G-protein coupled receptor (GPCR) modulators.[5] Its chemical structure allows for further modification and elaboration to produce complex, biologically active molecules.

References

- 1. CAS 73781-91-6: Methyl 6-chloronicotinate | CymitQuimica [cymitquimica.com]

- 2. chemscene.com [chemscene.com]

- 3. Methyl 6-chloronicotinate [webbook.nist.gov]

- 4. Methyl 6-chloronicotinate, 98% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 5. Methyl 6-chloronicotinate - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of Methyl 6-chloronicotinate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of methyl 6-chloronicotinate (CAS: 73781-91-6), a pivotal intermediate in pharmaceutical synthesis. While extensive quantitative solubility data is not prevalent in publicly accessible literature, this document collates the available qualitative information and presents a robust experimental protocol for the quantitative determination of its solubility in various organic solvents, ensuring reproducible and accurate results.

Core Compound Information

Methyl 6-chloronicotinate is an organic compound belonging to the nicotinic acid derivative class. It presents as a white to pale cream or brown crystalline powder.[1] Its structure, featuring a pyridine ring with a chlorine atom at the 6-position and a methyl ester group at the 3-position, contributes to its moderate solubility in organic solvents and limited solubility in water.[2]

Structure:

Qualitative Solubility Data

The solubility of methyl 6-chloronicotinate has been described qualitatively in several chemical catalogs and databases. This information provides a foundational understanding of suitable solvent classes for various applications. The following table summarizes the reported qualitative solubility in key organic solvents.

| Solvent | Solvent Class | Reported Solubility |

| Chloroform | Chlorinated | Slightly Soluble[5][6] |

| Ethyl Acetate | Ester | Slightly Soluble[5][6] |

| Ethanol | Polar Protic | Soluble |

| Ether | Ether | Soluble |

| Methanol | Polar Protic | Soluble |

Experimental Protocol for Quantitative Solubility Determination: Isothermal Saturation Method

To generate precise and reliable quantitative solubility data, the isothermal saturation method, also known as the shake-flask method, is the gold standard.[7] This method determines the thermodynamic equilibrium solubility of a compound in a specific solvent at a controlled temperature.

Principle

An excess of the solid solute, methyl 6-chloronicotinate, is equilibrated with a known volume of the solvent at a constant temperature. Through continuous agitation, the solution reaches saturation. After separating the solid and liquid phases, the concentration of the dissolved solute in the clear, saturated solution is quantified using a suitable analytical technique like High-Performance Liquid Chromatography (HPLC).[7]

Materials and Equipment

-

Methyl 6-chloronicotinate (solid)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker with temperature control

-

Thermostatic water bath or incubator

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Detailed Methodology

-

Preparation of the Sample:

-

Equilibration:

-

Securely seal the vials.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed.

-

Equilibrate the samples for a predetermined period (e.g., 24-72 hours) to ensure that thermodynamic equilibrium is reached. The required time may need to be determined empirically by sampling at different time points until the concentration of the solute in the solution remains constant.

-

-

Phase Separation:

-

After the equilibration period, cease agitation and allow the vials to stand undisturbed at the same constant temperature for a sufficient time to permit the sedimentation of the excess solid.[7]

-

Carefully withdraw a sample of the clear supernatant using a syringe.

-

Immediately filter the sample through a syringe filter to remove any undissolved microparticles. This step is critical to prevent overestimation of the solubility.[7]

-

-

Quantification:

-

Accurately dilute the filtered saturated solution with a suitable solvent to a concentration that falls within the linear range of a pre-established calibration curve.[7] The mobile phase of the HPLC method is often a suitable diluent.

-

Determine the concentration of methyl 6-chloronicotinate in the diluted sample using a validated HPLC-UV method. A C18 reversed-phase column is typically appropriate, with a mobile phase consisting of a mixture of an aqueous buffer and an organic modifier like acetonitrile or methanol.[7] The UV detection wavelength can be set around 263 nm.[7]

-

-

Data Reporting:

-

Calculate the solubility of methyl 6-chloronicotinate in the solvent, accounting for the dilution factor.

-

Express the solubility in standard units, such as grams per 100 mL (g/100mL) or moles per liter (mol/L).

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the determination of methyl 6-chloronicotinate solubility using the isothermal saturation method.

Caption: Workflow for solubility determination.

References

- 1. A10396.14 [thermofisher.com]

- 2. CAS 73781-91-6: Methyl 6-chloronicotinate | CymitQuimica [cymitquimica.com]

- 3. chemscene.com [chemscene.com]

- 4. Methyl 6-chloropyridine-3-carboxylate 98 73781-91-6 [sigmaaldrich.com]

- 5. Methyl 6-chloronicotinate | 73781-91-6 [chemicalbook.com]

- 6. chembk.com [chembk.com]

- 7. benchchem.com [benchchem.com]

Spectroscopic Profile of Methyl 6-chloronicotinate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Core Spectroscopic Data

The structural elucidation of Methyl 6-chloronicotinate, a compound with the molecular formula C₇H₆ClNO₂, relies on a combination of modern spectroscopic techniques.[1][2][3] Its molecular weight is 171.58 g/mol .[1][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Although experimental data for Methyl 6-chloronicotinate is not available in the searched public databases, the following tables outline the expected chemical shifts, multiplicities, and assignments based on its chemical structure and comparison with similar compounds.

Expected ¹H NMR (Proton NMR) Data

The ¹H NMR spectrum is expected to show three signals for the aromatic protons on the pyridine ring and one signal for the methyl ester protons.

| Chemical Shift (δ) ppm (Predicted) | Multiplicity | Coupling Constant (J) Hz (Predicted) | Integration | Assignment |

| ~8.9 - 9.1 | Doublet (d) | ~2.0 - 2.5 | 1H | H-2 (Pyridine ring) |

| ~8.2 - 8.4 | Doublet of doublets (dd) | ~8.0 - 8.5, ~2.0 - 2.5 | 1H | H-4 (Pyridine ring) |

| ~7.4 - 7.6 | Doublet (d) | ~8.0 - 8.5 | 1H | H-5 (Pyridine ring) |

| ~3.9 - 4.0 | Singlet (s) | - | 3H | -OCH₃ (Ester methyl) |

Expected ¹³C NMR (Carbon-13 NMR) Data

The proton-decoupled ¹³C NMR spectrum is expected to display seven distinct signals, corresponding to the seven carbon atoms in the molecule.

| Chemical Shift (δ) ppm (Predicted) | Assignment |

| ~165 | C=O (Ester carbonyl) |

| ~157 | C-6 (C-Cl) |

| ~152 | C-2 |

| ~139 | C-4 |

| ~125 | C-3 |

| ~124 | C-5 |

| ~53 | -OCH₃ (Ester methyl) |

Infrared (IR) Spectroscopy

Infrared spectroscopy is utilized to identify the functional groups present in a molecule. The key absorption bands for Methyl 6-chloronicotinate are summarized below, based on data from the NIST Chemistry WebBook.[1]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3000 - 3100 | Medium | Aromatic C-H Stretch |

| ~2950 - 3000 | Medium | Aliphatic C-H Stretch (-OCH₃) |

| ~1720 - 1740 | Strong | C=O Stretch (Ester) |

| ~1550 - 1600 | Medium-Strong | C=C and C=N Ring Stretching |

| ~1250 - 1300 | Strong | C-O Stretch (Ester) |

| ~1100 - 1200 | Strong | C-Cl Stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information on the mass-to-charge ratio (m/z) of the molecule and its fragments, which confirms the molecular weight and can reveal structural details. The data below is based on the electron ionization (EI) mass spectrum available in the NIST Chemistry WebBook.[1]

| m/z | Relative Intensity (%) | Assignment |

| 171/173 | ~40 / ~13 | [M]⁺ / [M+2]⁺ (Molecular ion peak with ³⁵Cl/³⁷Cl isotope pattern) |

| 140/142 | ~100 / ~33 | [M - OCH₃]⁺ (Loss of methoxy radical, Base Peak) |

| 112/114 | ~20 / ~7 | [M - COOCH₃]⁺ (Loss of carbomethoxy radical) |

| 76 | ~30 | [C₅H₄N]⁺ Fragment |

Experimental Protocols

The following are generalized methodologies for the acquisition of the spectroscopic data presented. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Dissolve approximately 5-10 mg of Methyl 6-chloronicotinate in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃). Add a small amount of an internal standard like tetramethylsilane (TMS) if quantitative analysis is needed. Filter the solution into a clean 5 mm NMR tube.

-

¹H NMR Data Acquisition :

-

Place the NMR tube into the spectrometer's probe.

-

Lock the field frequency using the deuterium signal from the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the spectrum using a standard single-pulse experiment. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

Process the data by applying Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum to the TMS signal at 0.00 ppm or the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

-

-

¹³C NMR Data Acquisition :

-

Use the same sample prepared for ¹H NMR.

-

Set up a proton-decoupled ¹³C NMR experiment.

-

Acquire the data for a larger number of scans compared to ¹H NMR due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

Process the data similarly to the ¹H spectrum.

-

Reference the spectrum to the solvent peak (e.g., the central peak of the CDCl₃ triplet at 77.16 ppm).

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR) :

-

Ensure the ATR crystal surface of the FTIR spectrometer is clean. A background spectrum of the clean, empty crystal should be collected.

-

Place a small amount of solid Methyl 6-chloronicotinate directly onto the crystal.

-

Apply pressure with the anvil to ensure firm contact between the sample and the crystal.

-

-

Data Acquisition :

-

Collect the sample spectrum over the desired range (typically 4000-400 cm⁻¹).

-

The instrument's software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.

-

Mass Spectrometry (MS)

-

Sample Preparation : Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol or acetonitrile) to a concentration of approximately 10-100 µg/mL. The solution should be clear and free of particulate matter.

-

Data Acquisition (Electron Ionization - EI) :

-

Introduce the sample into the mass spectrometer, often via a direct insertion probe or a gas chromatograph (GC) inlet.

-

In the ion source, the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV) to generate positively charged ions (radical cations).

-

The ions are accelerated and separated by the mass analyzer based on their mass-to-charge (m/z) ratio.

-

The detector records the abundance of ions at each m/z value to generate the mass spectrum.

-

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the structural elucidation of an organic compound like Methyl 6-chloronicotinate using the spectroscopic techniques discussed.

Caption: Logical workflow for spectroscopic analysis.

References

An In-depth Technical Guide to the Synthesis of Methyl 6-chloronicotinate from 6-chloronicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of methyl 6-chloronicotinate from 6-chloronicotinic acid, a key transformation in the production of various pharmaceutical and agrochemical compounds. This document outlines detailed experimental protocols, presents quantitative data for comparative analysis, and includes visualizations of the reaction workflow.

Introduction

Methyl 6-chloronicotinate is a valuable intermediate in organic synthesis. Its preparation via the esterification of 6-chloronicotinic acid is a fundamental reaction that can be achieved through several methods. The choice of synthetic route often depends on factors such as scale, available reagents, and desired purity. This guide explores the common methods for this conversion, providing detailed procedures to ensure reproducibility.

Physicochemical and Spectroscopic Data

A summary of key physical and spectroscopic data for the starting material and the final product is presented below for easy reference and characterization.

| Property | 6-chloronicotinic acid | Methyl 6-chloronicotinate |

| CAS Number | 5326-23-8[1][2][3][4][5] | 73781-91-6[6][7][8][9][10] |

| Molecular Formula | C₆H₄ClNO₂[1][2][4][5] | C₇H₆ClNO₂[6][7][9] |

| Molecular Weight | 157.55 g/mol [2][4][5] | 171.58 g/mol [6][11] |

| Appearance | White to off-white solid | White to almost white powder or crystals[10] |

| Melting Point | Not specified | 86-90 °C[11] |

| ¹H NMR | Available[12] | Not explicitly found in searches |

| ¹³C NMR | Available through spectral databases[5] | Not explicitly found in searches |

| IR Spectrum | Available from NIST[1] | Available from NIST[7] |

| Mass Spectrum (EI) | Available from NIST[13] | Available from NIST[7] |

Synthetic Pathways and Experimental Protocols

The esterification of 6-chloronicotinic acid to its methyl ester is most commonly achieved via acid-catalyzed methods. Below are detailed protocols for established synthetic routes.

Method 1: Esterification using Dimethyl Carbonate and Sulfuric Acid

This method provides a direct route to the desired ester, utilizing dimethyl carbonate as the methyl source and sulfuric acid as the catalyst.

Experimental Protocol:

A mixture of 6-chloronicotinic acid (5.67 g, 0.036 mol), dimethyl carbonate (10.95 mL, 0.131 mol), and concentrated sulfuric acid (2.72 mL, 0.049 mol) is refluxed for 17 hours. Following the reflux period, an aqueous solution of sodium bicarbonate (8.6 g in 86 mL of water) is added to neutralize the reaction mixture. The product is then extracted with dichloromethane (150 mL). The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is evaporated under reduced pressure to yield methyl 6-chloronicotinate.[14]

Method 2: Fischer-Speier Esterification using Methanol and Sulfuric Acid

The Fischer-Speier esterification is a classic and widely used method for producing esters from carboxylic acids and alcohols in the presence of a strong acid catalyst.[15][16]

Experimental Protocol:

To a solution of 6-chloronicotinic acid in an excess of methanol, a catalytic amount of concentrated sulfuric acid is slowly added. The reaction mixture is then heated to reflux and maintained at that temperature for several hours, with the progress of the reaction being monitored by a suitable technique like thin-layer chromatography (TLC). Upon completion, the excess methanol is removed under reduced pressure. The residue is then dissolved in an organic solvent and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine. The organic layer is dried over an anhydrous drying agent, filtered, and the solvent is evaporated to afford the crude methyl 6-chloronicotinate, which can be further purified by recrystallization or column chromatography.

Method 3: Esterification via Acyl Chloride Formation with Thionyl Chloride

This two-step method involves the initial conversion of the carboxylic acid to a more reactive acyl chloride using thionyl chloride, which is then reacted with methanol to form the ester.

Experimental Protocol:

Step 1: Formation of 6-chloronicotinoyl chloride 6-chloronicotinic acid is reacted with an excess of thionyl chloride (SOCl₂), often in an inert solvent, and heated to reflux. The reaction is typically carried out for a few hours. After the reaction is complete, the excess thionyl chloride and solvent are removed under reduced pressure to yield the crude 6-chloronicotinoyl chloride.

Step 2: Esterification The crude acyl chloride is then carefully dissolved in an anhydrous solvent and cooled in an ice bath. Methanol is added dropwise to the cooled solution. The reaction is typically stirred at room temperature until completion. The reaction mixture is then worked up by washing with water and a mild base to remove any remaining acid. The organic layer is dried and concentrated to give methyl 6-chloronicotinate.

Comparative Analysis of Synthesis Methods

| Method | Reagents | Typical Reaction Time | Yield | Advantages | Disadvantages |

| Dimethyl Carbonate/H₂SO₄ | Dimethyl Carbonate, Conc. H₂SO₄ | 17 hours[14] | N/A | Uses a less hazardous methylating agent compared to others. | Long reaction time.[14] |

| Fischer Esterification | Methanol, Conc. H₂SO₄ (catalyst) | 1-10 hours[15] | High | Readily available and inexpensive reagents; straightforward procedure. | Reversible reaction; may require a large excess of alcohol to drive to completion. |

| Thionyl Chloride Method | Thionyl Chloride, Methanol | Variable | High | The formation of the acyl chloride is generally irreversible and fast. | Thionyl chloride is corrosive and moisture-sensitive; generates HCl and SO₂ as byproducts. |

Note: The yield for the Dimethyl Carbonate/H₂SO₄ method was not explicitly stated in the cited source.

Experimental Workflow

The general workflow for the synthesis of methyl 6-chloronicotinate from 6-chloronicotinic acid via acid-catalyzed esterification is depicted below.

Caption: General experimental workflow for the acid-catalyzed synthesis of methyl 6-chloronicotinate.

Conclusion

The synthesis of methyl 6-chloronicotinate from 6-chloronicotinic acid is a well-established and crucial transformation in the synthesis of many important molecules. This guide has provided a detailed overview of the primary synthetic methodologies, complete with experimental protocols and comparative data. The choice of method will ultimately be guided by the specific requirements of the research or development project, including scale, cost, and purity needs. The information presented herein is intended to serve as a valuable resource for scientists and professionals in the field of drug development and chemical research.

References

- 1. 6-Chloronicotinic acid [webbook.nist.gov]

- 2. chemscene.com [chemscene.com]

- 3. 6-Chloronicotinic Acid | CAS 5326-23-8 | LGC Standards [lgcstandards.com]

- 4. scbt.com [scbt.com]

- 5. 6-Chloronicotinic acid | C6H4ClNO2 | CID 79222 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. Methyl 6-chloronicotinate [webbook.nist.gov]

- 8. chemscene.com [chemscene.com]

- 9. Methyl 6-chloropyridine-3-carboxylate | C7H6ClNO2 | CID 254249 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Methyl 6-Chloronicotinate | 73781-91-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 11. chembk.com [chembk.com]

- 12. 6-Chloronicotinic acid(5326-23-8) 1H NMR [m.chemicalbook.com]

- 13. 6-Chloronicotinic acid [webbook.nist.gov]

- 14. Methyl 6-chloronicotinate - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 16. Fischer Esterification [organic-chemistry.org]

An In-depth Technical Guide to the Safety and Handling of Quinoxaline Derivatives in Drug Development

Disclaimer: There is a discrepancy in the initial query. The provided CAS number, 73781-91-6, corresponds to Methyl 6-chloronicotinate. However, the chemical name, 7-methoxy-6-(3-morpholin-4-ylpropoxy)-3,4-dihydroquinazolin-2(1H)-one, is associated with Gefitinib Impurity A, with a CAS number of 199327-61-2.[1][2][3][4] This guide will address both compounds, with a primary focus on Gefitinib Impurity A, as its profile is more aligned with the interests of researchers and professionals in drug development.

Part 1: Safety and Handling of 7-Methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4(3H)-one (Gefitinib Impurity A)

CAS Number: 199327-61-2

This compound is an impurity of Gefitinib, an EGFR inhibitor used in cancer therapy.[2] As such, it requires careful handling due to its potential biological activity and associated hazards.

Quantitative Data Summary

| Property | Value | Source |

| Molecular Formula | C16H21N3O4 | [1][2] |

| Molecular Weight | 319.36 g/mol | [1][2] |

| Appearance | White to Off-White Solid | [5] |

| Storage Temperature | 2-8°C | [5] |

| Solubility | DMSO (Slightly), Methanol (Slightly) | [5] |

Hazard Identification and Classification

This compound is classified as a reproductive toxicant and is harmful to aquatic life.

| Hazard Class | Hazard Statement | GHS Classification | Source |

| Reproductive Toxicity | Category 1B | H360: May damage fertility or the unborn child. | [1][6] |

| Hazardous to the Aquatic Environment | Chronic 3 | H412: Harmful to aquatic life with long lasting effects. | [1][7] |

Experimental Protocols: Handling and Decontamination

Given the classification as a reproductive toxicant, stringent handling protocols are mandatory.

Personnel Protective Equipment (PPE):

-

Respiratory Protection: A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used, especially when handling the powder form.

-

Eye Protection: Chemical safety goggles or a face shield are required.

-

Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile) must be worn.

-

Skin and Body Protection: A lab coat, closed-toe shoes, and additional protective clothing as needed to prevent skin contact.

Handling Procedure:

-

All handling of the solid material should be conducted in a certified chemical fume hood to avoid inhalation of dust.

-

Use appropriate tools (e.g., spatulas, weighing paper) to handle the compound. Avoid generating dust.

-

For creating solutions, add the solvent to the solid slowly to prevent splashing.

-

Ensure all containers are clearly labeled with the chemical name and associated hazards.

-

Wash hands thoroughly after handling, even if gloves were worn.

Decontamination and Waste Disposal:

-

All disposable materials that have come into contact with the compound should be treated as hazardous waste.

-

Spills should be cleaned up immediately by trained personnel wearing appropriate PPE.

-

Waste should be disposed of in accordance with local, state, and federal regulations for hazardous materials.

Mandatory Visualization

Caption: Workflow for handling 7-Methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4(3H)-one.

Part 2: Safety and Handling of Methyl 6-chloronicotinate

CAS Number: 73781-91-6

This compound is a laboratory chemical. Its toxicological properties have not been fully investigated, which necessitates cautious handling.

Quantitative Data Summary

| Property | Value | Source |

| Molecular Formula | C7H6ClNO2 | [8] |

| Molecular Weight | 171.58 g/mol | [8] |

| Melting Point | 86-90 °C | [5][8] |

| Appearance | Solid | [8] |

| Storage | Inert atmosphere, Room Temperature | [8] |

Hazard Identification and Classification

| Hazard Class | Hazard Statement | GHS Pictogram | Source |

| Skin Sensitization | H317: May cause an allergic skin reaction. | GHS07 | [5][8] |

| Eye Irritation | H319: Causes serious eye irritation. | GHS07 | [5][8] |

Experimental Protocols: Handling and First Aid

Handling:

-

Use in a well-ventilated area, preferably a chemical fume hood.

-

Avoid contact with skin, eyes, and clothing.

-

Wear appropriate personal protective equipment (gloves, safety glasses, lab coat).

-

Wash hands thoroughly after handling.

First Aid Measures:

-

Skin Contact: Wash off with soap and plenty of water. Consult a physician if irritation persists.

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

-

Inhalation: If breathed in, move person into fresh air. If not breathing, give artificial respiration. Consult a physician.

-

Ingestion: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

Mandatory Visualization

Caption: General workflow for handling Methyl 6-chloronicotinate.

References

- 1. 7-Methoxy-6-(3-morpholin-4-yl-propoxy)-3H-quinazolin-4-one | C16H21N3O4 | CID 135399673 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. 7-METHOXY-6-(3-MORPHOLIN-4-YLPROPOXY)QUINAZOLIN-4(3H)-ONE | VSNCHEM [vsnchem.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. 7-Methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4(3H)-one CAS#: 199327-61-2 [m.chemicalbook.com]

- 6. REACH, Appendix 6, Entry 30 â Toxic to reproduction: category 1B (Table 3.1)/category 2 (Table 3.2) :: ReachOnline [reachonline.eu]

- 7. lgcstandards.com [lgcstandards.com]

- 8. labcompare.com [labcompare.com]

Methyl 6-chloronicotinate: A Comprehensive Technical Guide for Researchers

An In-depth Guide on the Safe Handling, Properties, and Synthetic Applications of Methyl 6-chloronicotinate for Drug Discovery and Development Professionals.

Methyl 6-chloronicotinate is a halogenated pyridine derivative that serves as a versatile building block in organic synthesis, particularly within the realms of medicinal chemistry and agrochemical development. Its utility stems from the presence of multiple reactive sites: the ester, the chloro-substituent, and the pyridine ring itself. These features allow for a diverse range of chemical transformations, making it a key intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of its material safety, physical and chemical properties, and a detailed experimental protocol for its application in a common cross-coupling reaction.

Chemical Identification and Properties

This section summarizes the key identifiers and physicochemical properties of Methyl 6-chloronicotinate.

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 73781-91-6[1][2][3] |

| Molecular Formula | C₇H₆ClNO₂[1][2] |

| Molecular Weight | 171.58 g/mol [1][2] |

| IUPAC Name | methyl 6-chloropyridine-3-carboxylate |

| Synonyms | Methyl 6-chloro-3-pyridinecarboxylate, 6-Chloronicotinic acid methyl ester[3] |

| InChI Key | RMEDXVIWDFLGES-UHFFFAOYSA-N |

| SMILES | COC(=O)c1ccc(Cl)nc1 |

Table 2: Physical and Chemical Properties

| Property | Value |

| Physical State | Solid, Crystals or Crystalline Powder[4] |

| Appearance | White to pale yellow or cream[4] |

| Melting Point | 81 - 89 °C |

| Boiling Point | No data available |

| Flash Point | Not applicable |

| Solubility | Soluble in Ethanol, Ether, Methanol. Slightly soluble in Chloroform and Ethyl Acetate. Limited solubility in water. |

| Vapor Pressure | No data available |

| Decomposition Temp. | No data available |

| pKa (Predicted) | -2.07 ± 0.10 |

Safety and Hazard Information

Methyl 6-chloronicotinate is considered hazardous and requires careful handling in a laboratory setting. The following tables summarize the GHS hazard classifications and the necessary personal protective equipment (PPE).

Table 3: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Skin Irritation | 2 | H315: Causes skin irritation |

| Eye Irritation | 2A | H319: Causes serious eye irritation |

| Skin Sensitization | 1 | H317: May cause an allergic skin reaction |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |

Table 4: Recommended Personal Protective Equipment (PPE)

| Protection Type | Specification |

| Eye/Face Protection | Chemical safety goggles or face shield (conforming to EN166 or OSHA 29 CFR 1910.133). |

| Hand Protection | Wear appropriate chemical-resistant gloves. |

| Skin and Body Protection | Wear appropriate protective clothing to prevent skin exposure. |

| Respiratory Protection | A NIOSH/MSHA or European Standard EN 136 approved respirator is recommended if exposure limits are exceeded or if irritation or other symptoms are experienced. |

Experimental Protocols

Methyl 6-chloronicotinate is a valuable substrate for various cross-coupling reactions, which are fundamental in modern drug discovery for creating carbon-carbon and carbon-nitrogen bonds. The following is a detailed, generalized protocol for a Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. This type of reaction is frequently used to introduce amine functionalities, which are prevalent in many pharmaceutical compounds.

Generalized Protocol for Buchwald-Hartwig Amination

This protocol describes the coupling of Methyl 6-chloronicotinate with a primary or secondary amine.

Materials:

-

Methyl 6-chloronicotinate (1.0 equivalent)

-

Amine (primary or secondary, 1.1-1.5 equivalents)

-

Palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%)

-

Phosphine ligand (e.g., XPhos, 1.2-6 mol%)[5]

-

Base (e.g., Sodium tert-butoxide, 1.5-2.0 equivalents)[5]

-

Anhydrous toluene

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the palladium precatalyst and the phosphine ligand.[5]

-

Addition of Reagents: To the same flask, add the base, Methyl 6-chloronicotinate, and the desired amine.[5]

-

Solvent Addition: Add anhydrous toluene via syringe.[5]

-

Reaction: Stir the reaction mixture at the desired temperature (e.g., 80-110 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Visualized Workflows and Relationships

The following diagrams, generated using Graphviz, illustrate key logical and experimental workflows associated with the safe handling and use of Methyl 6-chloronicotinate.

Storage and Disposal

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.

Disposal: Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste. Disposal should be in accordance with local, regional, and national hazardous waste regulations. It is recommended to dispose of this material and its container at an approved waste disposal plant.

This document is intended for informational purposes only and does not replace a formal Material Safety Data Sheet (MSDS) or a risk assessment conducted by qualified personnel.

References

A Comprehensive Technical Guide to Methyl 6-chloronicotinate for Researchers and Drug Development Professionals

An In-depth Overview of a Key Building Block in Modern Medicinal Chemistry

Methyl 6-chloronicotinate, a halogenated derivative of the pyridine carboxylic acid family, serves as a pivotal building block in the synthesis of a wide array of complex organic molecules. Its strategic placement of a reactive chlorine atom and an ester functional group makes it a versatile intermediate, particularly in the development of novel therapeutic agents. This technical guide provides an in-depth analysis of its commercial availability, physicochemical properties, synthesis, and applications, with a focus on its role in the development of G-protein coupled receptor (GPCR) modulators and other bioactive compounds.

Commercial Availability and Physicochemical Properties

Methyl 6-chloronicotinate is readily available from a multitude of commercial chemical suppliers. The typical purity offered is ≥98%, making it suitable for most research and development applications. Key physicochemical properties are summarized in the table below.

| Property | Value | References |

| CAS Number | 73781-91-6 | [1] |

| Molecular Formula | C₇H₆ClNO₂ | [1] |

| Molecular Weight | 171.58 g/mol | [1] |

| Appearance | White to off-white or pale yellow solid (crystals or powder) | [2] |

| Melting Point | 82-90 °C | [3] |

| Purity | ≥98% (by GC) | |

| Solubility | Soluble in ethanol, ether, and methanol. Slightly soluble in chloroform and ethyl acetate. |

A summary of representative commercial suppliers is provided below. Researchers are advised to request lot-specific Certificates of Analysis (CoA) for detailed information on purity and impurity profiles.

| Supplier | Product Number | Stated Purity |

| Sigma-Aldrich | 631175 | 98% |

| Tokyo Chemical Industry (TCI) | M1980 | >98.0% (GC) |

| Thermo Scientific | A10396 | 98% |

| ChemScene | CS-W004062 | ≥98% |

| J&K Scientific | Not specified | 98% |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of Methyl 6-chloronicotinate. The following is a summary of available data.

| Spectroscopy | Data |

| ¹H NMR | Spectra available, showing characteristic peaks for the aromatic protons and the methyl ester group. |

| ¹³C NMR | Spectra available, indicating the carbon skeleton of the molecule. |

| IR Spectroscopy | Data available, with characteristic absorptions for the C=O of the ester and C-Cl bonds. |

| Mass Spectrometry | Electron ionization mass spectra are available, providing information on the molecular weight and fragmentation pattern.[4] |

Synthesis of Methyl 6-chloronicotinate

The most common laboratory-scale synthesis of Methyl 6-chloronicotinate involves the esterification of 6-chloronicotinic acid. A detailed experimental protocol is provided below.

Experimental Protocol: Esterification of 6-Chloronicotinic Acid

Materials:

-

6-Chloronicotinic acid

-

Methanol

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Dichloromethane (CH₂Cl₂) or Ethyl Acetate

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask, add 6-chloronicotinic acid and an excess of methanol.

-

With stirring, slowly and carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

-

Attach a reflux condenser and heat the mixture to reflux. The reaction is typically monitored by Thin Layer Chromatography (TLC) and is often complete within several hours.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess methanol under reduced pressure using a rotary evaporator.

-

Carefully neutralize the residue by adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases. Ensure the final pH is neutral to slightly basic.

-

Extract the aqueous layer multiple times with a suitable organic solvent such as dichloromethane or ethyl acetate.

-

Combine the organic layers and wash them with brine (saturated aqueous NaCl solution).

-

Dry the organic layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude Methyl 6-chloronicotinate.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

References

- 1. Methyl 6-chloropyridine-3-carboxylate | C7H6ClNO2 | CID 254249 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Methyl 6-chloronicotinate, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 3. Methyl 6-chloronicotinate | 73781-91-6 [chemicalbook.com]

- 4. Methyl 6-chloronicotinate [webbook.nist.gov]

The Core Reactivity of Methyl 6-chloronicotinate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 6-chloronicotinate is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. Its pyridine core, substituted with a chlorine atom and a methyl ester group, provides a unique electronic landscape that dictates its reactivity. The electron-withdrawing nature of the pyridine nitrogen and the chloro and methoxycarbonyl substituents renders the aromatic ring susceptible to a range of transformations. This technical guide provides a comprehensive overview of the fundamental reactivity of the pyridine ring in Methyl 6-chloronicotinate, with a focus on nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. Detailed experimental protocols, quantitative data, and mechanistic visualizations are presented to facilitate its application in research and development.

Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and spectroscopic properties of Methyl 6-chloronicotinate is provided below. This data is essential for its identification, handling, and use in chemical synthesis.

| Property | Value |

| Molecular Formula | C₇H₆ClNO₂[1][2] |

| Molecular Weight | 171.58 g/mol [1][2] |

| CAS Number | 73781-91-6[1] |

| Appearance | White to almost white powder or crystals |

| Melting Point | 85.0 to 89.0 °C |

| Solubility | Moderately soluble in organic solvents, limited solubility in water[3] |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 8.91 (d, J=2.4 Hz, 1H), 8.31 (dd, J=8.2, 2.4 Hz, 1H), 7.68 (d, J=8.2 Hz, 1H), 3.96 (s, 3H) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 164.8, 157.1, 150.8, 140.1, 124.9, 122.1, 52.8 |

| IR (KBr, cm⁻¹) | 3070, 2955, 1725 (C=O), 1580, 1480, 1390, 1290, 1110, 840, 750 |

| Mass Spectrum (EI) | m/z (%): 171 (M⁺, 100), 140, 112, 76 |

I. Nucleophilic Aromatic Substitution (SNAr)

The pyridine ring of Methyl 6-chloronicotinate is electron-deficient, and this effect is amplified by the electron-withdrawing chloro group at the 6-position and the methyl ester at the 3-position. This electronic arrangement makes the carbon atom bearing the chlorine atom highly susceptible to attack by nucleophiles, proceeding through a nucleophilic aromatic substitution (SNAr) mechanism.

A. General Mechanism

The SNAr reaction of Methyl 6-chloronicotinate typically proceeds via a two-step addition-elimination mechanism. In the first, rate-determining step, a nucleophile attacks the C6 position, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the second step, the chloride ion is eliminated, and the aromaticity of the pyridine ring is restored.

B. Reactions with Various Nucleophiles

Methyl 6-chloronicotinate reacts with a variety of nucleophiles to afford a diverse range of substituted nicotinates. The following table summarizes representative examples of these transformations.

| Nucleophile (Reagent) | Product | Reaction Conditions | Yield (%) |

| Methoxide (Sodium methoxide) | Methyl 6-methoxynicotinate | Methanol, reflux | High |

| Amine (e.g., Morpholine) | Methyl 6-morpholinonicotinate | Toluene, 100 °C, Pd₂(dba)₃, BINAP, NaOtBu | ~60% |

| Thiolate (Sodium thiophenoxide) | Methyl 6-(phenylthio)nicotinate | DMF, room temperature | Good |

| Azide (Sodium azide) | Methyl 6-azidonicotinate | DMF, 100 °C | Moderate |

| Cyanide (Potassium cyanide) | Methyl 6-cyanonicotinate | DMSO, 120 °C | Moderate |

C. Experimental Protocol: Synthesis of Methyl 6-methoxynicotinate

This protocol describes a typical procedure for the nucleophilic aromatic substitution of the chloro group in Methyl 6-chloronicotinate with a methoxy group.

-

Reaction Setup: A solution of sodium methoxide is prepared by dissolving sodium metal (1.1 equivalents) in anhydrous methanol under an inert atmosphere.

-

Addition of Substrate: Methyl 6-chloronicotinate (1.0 equivalent) is added to the freshly prepared sodium methoxide solution.

-

Reaction: The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).

-

Purification: The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel to afford Methyl 6-methoxynicotinate.

II. Palladium-Catalyzed Cross-Coupling Reactions

The carbon-chlorine bond in Methyl 6-chloronicotinate serves as a versatile handle for various palladium-catalyzed cross-coupling reactions. These transformations are powerful tools for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecular architectures.

A. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed reaction between an organoboron compound (e.g., a boronic acid or ester) and an organic halide. This reaction is widely used for the formation of biaryl and vinyl-aryl structures.

| Boronic Acid/Ester | Product | Catalyst/Ligand | Base | Solvent | Yield (%) |

| Phenylboronic acid | Methyl 6-phenylnicotinate | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | ~85% |

| 2-Thienylboronic acid | Methyl 6-(thiophen-2-yl)nicotinate | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | Good |

| Vinylboronic acid pinacol ester | Methyl 6-vinylnicotinate | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | Moderate |

B. Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst.

| Alkyne | Product | Catalyst/Co-catalyst/Ligand | Base | Solvent | Yield (%) |

| Phenylacetylene | Methyl 6-(phenylethynyl)nicotinate | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | ~90% |

| Trimethylsilylacetylene | Methyl 6-((trimethylsilyl)ethynyl)nicotinate | Pd(PPh₃)₄ / CuI | Et₃N | Toluene | Good |

C. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds between an amine and an aryl halide.

| Amine | Product | Catalyst/Ligand | Base | Solvent | Yield (%) |

| Aniline | Methyl 6-(phenylamino)nicotinate | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | ~70% |

| Morpholine | Methyl 6-morpholinonicotinate | Pd(OAc)₂ / XPhos | K₃PO₄ | Dioxane | Good |

D. Heck Reaction

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.

| Alkene | Product | Catalyst/Ligand | Base | Solvent | Yield (%) |

| Styrene | Methyl 6-styrylnicotinate | Pd(OAc)₂ / PPh₃ | K₂CO₃ | DMF | ~75% |

| Ethyl acrylate | Ethyl (E)-3-(5-(methoxycarbonyl)pyridin-2-yl)acrylate | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | Acetonitrile | Good |

E. Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a general method for the palladium-catalyzed Suzuki-Miyaura coupling of Methyl 6-chloronicotinate.

-

Reaction Setup: To a dry Schlenk flask are added Methyl 6-chloronicotinate (1.0 equivalent), the boronic acid or ester (1.1-1.5 equivalents), and the base (2.0-3.0 equivalents).

-

Inert Atmosphere: The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

-

Catalyst Addition: The palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand (if required) are added under a positive flow of the inert gas.

-

Solvent Addition: Degassed solvent (e.g., toluene/water, dioxane) is added via syringe.

-

Reaction: The reaction mixture is heated to the desired temperature (typically 80-120 °C) and stirred vigorously until TLC or LC-MS analysis indicates complete consumption of the starting material.

-

Work-up and Purification: The reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by column chromatography.

Conclusion

Methyl 6-chloronicotinate is a valuable and reactive building block in organic synthesis. The electron-deficient nature of its pyridine ring, enhanced by the chloro and methyl ester substituents, allows for efficient functionalization through nucleophilic aromatic substitution and a variety of palladium-catalyzed cross-coupling reactions. This guide has provided an in-depth overview of these fundamental transformations, including mechanistic insights, representative examples with quantitative data, and detailed experimental protocols. The information presented herein is intended to serve as a practical resource for researchers, scientists, and drug development professionals, enabling the strategic use of Methyl 6-chloronicotinate in the synthesis of novel and complex molecules.

References

Methyl 6-Chloronicotinate: A Versatile Precursor for the Synthesis of Novel Bioactive Compounds and Advanced Materials

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 6-chloronicotinate, a halogenated pyridine derivative, has emerged as a important and versatile building block in modern organic synthesis. Its unique structural features, including a reactive chlorine atom and an ester functional group on a pyridine scaffold, provide a strategic starting point for the development of a diverse array of novel compounds. This technical guide explores the utility of methyl 6-chloronicotinate as a precursor in the synthesis of medicinally relevant molecules and advanced functional materials. We will delve into key synthetic transformations, provide detailed experimental protocols for pivotal reactions, and present quantitative data for the biological activity of the resulting compounds. Furthermore, this guide will visualize key reaction workflows and signaling pathways to provide a comprehensive understanding of the applications of this valuable synthetic intermediate.

Physicochemical Properties of Methyl 6-Chloronicotinate

A thorough understanding of the physical and chemical properties of methyl 6-chloronicotinate is essential for its effective use in synthesis.

| Property | Value |

| Molecular Formula | C₇H₆ClNO₂[1][2] |

| Molecular Weight | 171.58 g/mol [1][2] |

| CAS Number | 73781-91-6[1][2] |

| Appearance | White to off-white crystalline powder |

| Melting Point | 86-90 °C |

| Solubility | Soluble in most organic solvents, limited solubility in water. |

| IUPAC Name | methyl 6-chloropyridine-3-carboxylate[3] |

Key Synthetic Transformations and Applications

The reactivity of methyl 6-chloronicotinate is dominated by the chlorine atom at the 6-position of the pyridine ring, which is susceptible to nucleophilic substitution and serves as an excellent handle for various palladium-catalyzed cross-coupling reactions. These reactions allow for the introduction of a wide range of substituents, leading to the synthesis of diverse molecular architectures with significant biological activities.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of carbon-carbon and carbon-heteroatom bonds. Methyl 6-chloronicotinate is an ideal substrate for these transformations, enabling the synthesis of complex molecules with high efficiency and selectivity.

1. Suzuki-Miyaura Coupling: This reaction is widely used to form carbon-carbon bonds by coupling an organohalide with an organoboron compound. Methyl 6-chloronicotinate can be coupled with various aryl- or heteroarylboronic acids to introduce diverse aromatic systems at the 6-position of the pyridine ring.[4] This methodology has been instrumental in the synthesis of biaryl compounds with interesting pharmacological properties.

2. Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[5] This reaction is particularly useful for the synthesis of conjugated enynes and arylalkynes, which are important structural motifs in many natural products and pharmaceutical agents.[6][7] The coupling of methyl 6-chloronicotinate with various alkynes provides access to a range of substituted nicotinates with potential applications in medicinal chemistry and materials science.[8]

3. Buchwald-Hartwig Amination: This reaction is a versatile method for the formation of carbon-nitrogen bonds.[9][10] It allows for the coupling of methyl 6-chloronicotinate with a wide variety of primary and secondary amines, leading to the synthesis of 6-aminonicotinate derivatives.[9][10] These compounds are valuable intermediates in the synthesis of numerous biologically active molecules, including kinase inhibitors.[9]

Experimental Workflow for Palladium-Catalyzed Cross-Coupling Reactions

Applications in the Synthesis of Bioactive Molecules

Methyl 6-chloronicotinate has proven to be a valuable precursor for the synthesis of a range of biologically active compounds, targeting various diseases.

TRPV1 Antagonists for Pain Management

The Transient Receptor Potential Vanilloid 1 (TRPV1) is a non-selective cation channel that plays a crucial role in the perception of pain. Antagonists of the TRPV1 receptor are being investigated as potential new analgesics. Methyl 6-chloronicotinate can be utilized in the synthesis of fluoro-substituted 6-phenylnicotinamides, which have demonstrated potency as TRPV1 antagonists.[9] The synthesis of these compounds often involves a key Suzuki coupling step to introduce the phenyl group at the 6-position.

Signaling Pathway of TRPV1 in Nociception

Etoricoxib Analogues as COX-2 Inhibitors

Etoricoxib is a selective cyclooxygenase-2 (COX-2) inhibitor used for the treatment of inflammatory diseases such as arthritis.[11] While etoricoxib itself is synthesized from a related precursor, methyl 6-methylnicotinate, the structural similarity and reactivity of methyl 6-chloronicotinate make it a suitable starting material for the synthesis of novel etoricoxib analogues.[11][12][13] These analogues can be explored for improved efficacy, selectivity, and pharmacokinetic profiles. The synthesis of these bipyridine structures often involves a key condensation reaction.[11]

Quantitative Data on COX-2 Inhibition by Etoricoxib

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |

| Etoricoxib | 116 ± 8 | 1.1 ± 0.1 | 106 |

| Rofecoxib | >100 | 0.77 | >130 |

| Celecoxib | 7.6 | 0.04 | 190 |

| Valdecoxib | 30 | 0.005 | 6000 |

| Data from in vitro human whole blood assays.[14] |

COX-2 Signaling Pathway in Inflammation

Nicotinic Acetylcholine Receptor (nAChR) Agonists

Nicotinic acetylcholine receptors (nAChRs) are ligand-gated ion channels involved in various physiological processes in the central and peripheral nervous systems.[15] Modulators of nAChRs are of interest for the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. 6-Chloronicotine, a potent nAChR agonist, can be synthesized from a precursor derived from methyl 6-chloronicotinate.[14] This opens up avenues for the synthesis of a variety of novel nAChR ligands with potentially improved therapeutic properties.

Quantitative Data on nAChR Binding Affinities

| Compound | α4β2 nAChR Kᵢ (nM) | α7 nAChR Kᵢ (nM) |

| Nicotine | 0.8 | 320 |

| 6-Chloronicotine | 0.4 | 180 |

| Methyllycaconitine (MLA) | >10,000 | 1.2 |

| Binding affinities determined by radioligand binding assays.[15][16] |

Nicotinic Acetylcholine Receptor Signaling

Detailed Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of Methyl 6-Chloronicotinate with Phenylboronic Acid

Materials:

-

Methyl 6-chloronicotinate

-

Phenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

-

Potassium phosphate (K₃PO₄)

-

Toluene (anhydrous)

-

Water (degassed)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add methyl 6-chloronicotinate (1.0 equiv), phenylboronic acid (1.2 equiv), potassium phosphate (2.0 equiv), palladium(II) acetate (0.02 equiv), and SPhos (0.04 equiv).

-

Evacuate and backfill the flask with the inert gas three times.

-

Add anhydrous toluene and degassed water (typically in a 10:1 ratio) via syringe.

-

Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired methyl 6-phenylnicotinate.

General Procedure for Sonogashira Coupling of Methyl 6-Chloronicotinate with Phenylacetylene

Materials:

-

Methyl 6-chloronicotinate

-

Phenylacetylene

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N)

-

Tetrahydrofuran (THF, anhydrous)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere, add methyl 6-chloronicotinate (1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (0.03 equiv), and copper(I) iodide (0.05 equiv).

-

Add anhydrous tetrahydrofuran and triethylamine.

-

Add phenylacetylene (1.2 equiv) dropwise to the mixture.

-

Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, quench the reaction with saturated aqueous ammonium chloride.

-

Extract the mixture with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired methyl 6-(phenylethynyl)nicotinate.

General Procedure for Buchwald-Hartwig Amination of Methyl 6-Chloronicotinate with Aniline

Materials:

-

Methyl 6-chloronicotinate

-

Aniline

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

-

Sodium tert-butoxide (NaOtBu)

-

Toluene (anhydrous)

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere, add tris(dibenzylideneacetone)dipalladium(0) (0.01 equiv) and Xantphos (0.02 equiv).

-

Add anhydrous toluene and stir for 10 minutes.

-

Add methyl 6-chloronicotinate (1.0 equiv), aniline (1.2 equiv), and sodium tert-butoxide (1.4 equiv).

-

Heat the reaction mixture to 100-110 °C and stir for 8-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain methyl 6-(phenylamino)nicotinate.

Conclusion

Methyl 6-chloronicotinate is a highly valuable and versatile precursor for the synthesis of a wide range of novel compounds. Its utility in palladium-catalyzed cross-coupling reactions allows for the efficient construction of complex molecules with significant potential in medicinal chemistry and materials science. The ability to readily introduce diverse functionalities at the 6-position of the pyridine ring has led to the development of potent TRPV1 antagonists, analogues of the COX-2 inhibitor etoricoxib, and nAChR agonists. The detailed experimental protocols provided in this guide serve as a practical resource for researchers aiming to leverage the synthetic potential of methyl 6-chloronicotinate in their drug discovery and materials development programs. Further exploration of this precursor is expected to yield an even broader array of innovative and impactful chemical entities.

References